molecular formula C10H8ClIN4O B12909945 4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine CAS No. 919278-43-6

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine

Katalognummer: B12909945
CAS-Nummer: 919278-43-6
Molekulargewicht: 362.55 g/mol
InChI-Schlüssel: PVUMPYGXQZWNPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a chlorophenoxy group, and an iodopyrimidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-amino-3-chlorophenol with 6-iodopyrimidin-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of azido or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and halogen groups allows for specific interactions with biological macromolecules, influencing pathways such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide
  • 4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic Acid

Uniqueness

4-(4-Amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific halogen interactions.

Eigenschaften

CAS-Nummer

919278-43-6

Molekularformel

C10H8ClIN4O

Molekulargewicht

362.55 g/mol

IUPAC-Name

4-(4-amino-3-chlorophenoxy)-6-iodopyrimidin-5-amine

InChI

InChI=1S/C10H8ClIN4O/c11-6-3-5(1-2-7(6)13)17-10-8(14)9(12)15-4-16-10/h1-4H,13-14H2

InChI-Schlüssel

PVUMPYGXQZWNPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC2=C(C(=NC=N2)I)N)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.